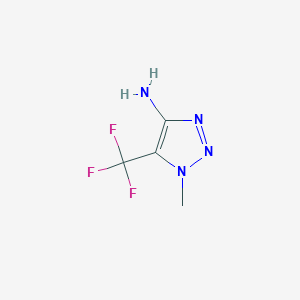

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

Description

Properties

Molecular Formula |

C4H5F3N4 |

|---|---|

Molecular Weight |

166.10 g/mol |

IUPAC Name |

1-methyl-5-(trifluoromethyl)triazol-4-amine |

InChI |

InChI=1S/C4H5F3N4/c1-11-2(4(5,6)7)3(8)9-10-11/h8H2,1H3 |

InChI Key |

QHSPWBULVAJREK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=N1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at the 4-position serves as a nucleophile in substitution reactions. Key examples include:

-

Acylation : Reacts with acetyl chloride or benzoyl chloride in dichloromethane (DCM) at 0–25°C to form N-acyl derivatives (e.g., N-acetyl or N-benzoyl products).

-

Sulfonylation : Combines with sulfonyl chlorides (e.g., tosyl chloride) in the presence of triethylamine (NEt₃) to yield sulfonamide derivatives.

Table 1: Representative Nucleophilic Substitutions

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | DCM, 0–25°C, 12 h | |

| Tosyl chloride | N-Tosylsulfonamide | DCM, NEt₃, RT, 24 h |

Cyclization Reactions

The triazole core participates in cycloaddition and annulation reactions:

-

Triazolo[1,5-a]pyrimidine Formation : Reacts with acrylonitrile derivatives or 1,3-dicarbonyl compounds (e.g., acetylacetone) under acidic conditions to form fused heterocycles .

-

Triazolo[5,1-c]triazine Synthesis : Diazotization with NaNO₂/HCl followed by coupling with active methylene reagents (e.g., malononitrile) yields trifluoromethyl-triazolotriazines .

Mechanistic Insight :

Diazotization generates a diazonium intermediate, which undergoes coupling via radical or electrophilic pathways .

Electrophilic Aromatic Substitution

The trifluoromethyl (-CF₃) group directs electrophiles to specific positions on the triazole ring:

-

Halogenation : Reacts with N-halosuccinimides (e.g., NBS or NCS) in DMF at 80°C to introduce halogens at the 2-position .

-

Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the 2-position .

Oxidation and Reduction

-

Oxidation : The amino group oxidizes to nitro (-NO₂) using H₂O₂/FeSO₄, though this is less common due to competing ring decomposition.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering its aromaticity.

Coordination Chemistry

The amino and triazole nitrogen atoms act as ligands for transition metals:

-

Copper Complexation : Forms stable complexes with Cu(I) or Cu(II) salts, enabling catalytic applications in click chemistry .

Key Structural and Spectroscopic Data

| Property | Value/Observation | Technique | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.17 (s, CH₃), δ 8.32 (s, NH₂) | 400 MHz NMR | |

| ¹⁹F NMR | δ -64.72 to -68.16 (CF₃) | 376 MHz NMR | |

| IR (KBr) | 3456–3208 cm⁻¹ (NH stretch) | FT-IR |

Reaction Optimization Insights

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine) .

- Solubility : Carboxylic acid derivatives () exhibit higher aqueous solubility, whereas amine-substituted triazoles may require formulation adjustments for bioavailability .

- Synthetic Yields : Methyl and trifluoromethyl substituents are typically introduced via alkylation or nucleophilic substitution, with yields ranging from 60–95% depending on reaction conditions .

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative exhibits various pharmacological properties, making it a potential candidate for therapeutic applications. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C_4H_4F_3N_5

- Molecular Weight : 189.14 g/mol

- CAS Number : 2171839-23-7

- IUPAC Name : 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

Biological Activity Overview

The biological activity of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine has been explored in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that triazole compounds exhibit potent antifungal and antibacterial activities. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes.

| Study | Pathogen Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | Candida albicans | 2.5 | Inhibition of ergosterol synthesis |

| Study B | Staphylococcus aureus | 3.0 | Disruption of cell membrane integrity |

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The studies utilized MTT assays to determine the half-maximal inhibitory concentration (IC50).

The mechanisms through which 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine exerts its biological effects include:

- Cell Cycle Arrest : Studies have shown that this compound can induce G0/G1 and G2/M phase arrest in cancer cells, leading to apoptosis.

- Apoptosis Induction : The compound activates apoptotic pathways in cells with both wild-type and mutant p53.

- Inhibition of Key Enzymes : It has been noted to inhibit enzymes involved in critical metabolic pathways in pathogens.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 of 5 µM after 72 hours of treatment. Flow cytometry analysis revealed significant apoptosis induction.

Case Study 2: Antimicrobial Activity

In another study focusing on antifungal properties against Candida albicans, the compound demonstrated an IC50 value of 2.5 µM. The study highlighted the compound's ability to disrupt fungal cell membranes effectively.

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) and tautomer stability. Used to predict NMR chemical shifts and reaction pathways .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes like ketol-acid reductoisomerase). The trifluoromethyl group’s electronegativity enhances binding to hydrophobic pockets .

How does SHELX software enhance crystallographic refinement for this compound?

Advanced

SHELX (e.g., SHELXL) refines structural parameters by:

- Resolving disorder in flexible groups (e.g., methyl or trifluoromethyl).

- Modeling hydrogen bonds and π-π stacking interactions via distance/angle restraints .

- Handling twinning or high-resolution data common in fluorinated compounds .

What strategies improve reaction efficiency in synthesizing trifluoromethyl-substituted triazoles?

Q. Advanced

- Microwave irradiation : Reduces reaction time (e.g., from 24h to 1–2h) and improves yields by 10–20% .

- Catalyst optimization : Palladium or copper catalysts for cross-coupling reactions.

- Solvent-free conditions : Minimizes purification steps for hygroscopic intermediates.

How does the trifluoromethyl group modulate bioactivity?

Advanced

The -CF₃ group enhances:

- Lipophilicity : Improves membrane permeability (logP increase by ~1.5 units) .

- Metabolic stability : Resists oxidative degradation compared to -CH₃.

- Target affinity : Acts as a bioisostere for -NO₂ or -Cl in enzyme inhibition (e.g., antimicrobial activity via disruption of amino acid biosynthesis) .

What are key considerations for SAR studies on this compound?

Q. Advanced

- Core modifications : Substituting the triazole ring with pyrazole or imidazole alters π-stacking and hydrogen-bonding capacity .

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at position 5 enhance antimicrobial activity, while bulky groups at position 1 reduce cytotoxicity .

- Solubility optimization : Introducing polar groups (e.g., -OH, -NH₂) improves aqueous solubility but may compromise target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.